4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide
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Overview
Description
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 4-chloroquinoline with N,N,1,3-tetramethylpyrazole under specific conditions to form the desired pyrazoloquinoline core. The sulfonamide group is then introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolines and Quinolones: Widely studied for their antimicrobial and anticancer properties.
Quinolinyl-pyrazoles: Similar in structure and studied for their pharmacological potential.
Uniqueness
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide stands out due to its unique combination of a pyrazoloquinoline core with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-8-12-13(15)10-6-5-9(22(20,21)18(2)3)7-11(10)16-14(12)19(4)17-8/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXFWCZCGJCRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=CC(=C3)S(=O)(=O)N(C)C)C(=C12)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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